50-Fold Enantiomeric Potency Advantage in α₁-Adrenergic Receptor Antagonism (WB-4101 Series)
The (S)-enantiomer of WB-4101—a derivative incorporating the (S)-2-aminomethyl-1,4-benzodioxane scaffold—was demonstrated to be 50 times as potent as its (R)-enantiomer in blocking α-adrenergic receptor activity. This finding, originally reported in 1979, has been consistently reproduced across multiple α₁-AR subtypes (α₁A, α₁B, α₁D), establishing the (S)-configuration as the eutomer for this pharmacophore class [1][2].
| Evidence Dimension | α-Adrenergic receptor blockade potency (relative) |
|---|---|
| Target Compound Data | (S)-WB-4101: 50× potency vs. (R)-enantiomer |
| Comparator Or Baseline | (R)-WB-4101: assigned potency = 1× (baseline) |
| Quantified Difference | 50-fold potency ratio [(S) / (R)] |
| Conditions | Functional α-adrenergic receptor blockade assay (isolated tissue preparation) |
Why This Matters
Procurement of the (S)-enantiomer directly determines whether a lead series will exhibit nanomolar or micromolar potency; using the racemate or (R)-isomer wastes synthetic effort on an inherently 50-fold weaker scaffold.
- [1] Nelson, W. L., Powell, M. L., & Dyer, D. C. (1979). Absolute configuration of glycerol derivatives. 7. Enantiomers of 2-[[[2-(2,6-dimethoxyphenoxy)ethyl]amino]methyl]-1,4-benzodioxane (WB-4101), a potent competitive alpha-adrenergic antagonist. Journal of Medicinal Chemistry, 22(9), 1125–1127. View Source
- [2] Bolchi, C., et al. (2013). Diastereomeric 2-aminomethyl-1,4-benzodioxane mandelates: phase diagrams and resolution. Tetrahedron: Asymmetry, 24(18), 1135–1140. View Source
